molecular formula C22H20N4O2S B11683979 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11683979
M. Wt: 404.5 g/mol
InChI Key: ARLMWGQNQINWMM-YDZHTSKRSA-N
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Description

2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a furan ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 5-methylfurfural under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group in the Schiff base, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole and furan moieties, which are known for their bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The benzimidazole core is a common pharmacophore in many drugs, and the furan ring can enhance binding affinity and specificity.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
  • 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the benzimidazole and furan moieties, which may confer enhanced biological activity and specificity

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20N4O2S/c1-16-11-12-18(28-16)13-23-25-21(27)15-29-22-24-19-9-5-6-10-20(19)26(22)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+

InChI Key

ARLMWGQNQINWMM-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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